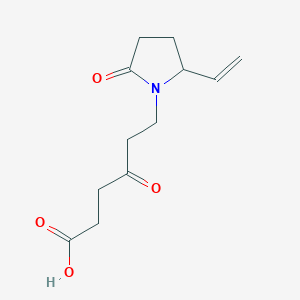
4-Oxo-6-(2-oxo-5-vinylpyrrolidin-1-yl)hexanoic Acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Oxo-6-(2-oxo-5-vinylpyrrolidin-1-yl)hexanoic Acid is a chemical compound with the molecular formula C12H17NO4 and a molecular weight of 239.27 g/mol . . This compound is used in various scientific research applications, particularly in the fields of chemistry, biology, and medicine.
Vorbereitungsmethoden
The synthesis of 4-Oxo-6-(2-oxo-5-vinylpyrrolidin-1-yl)hexanoic Acid involves the use of Ethyl Succinoyl Chloride as a starting material. The synthetic route typically includes the following steps:
Reaction with Ethyl Succinoyl Chloride: The starting material reacts with other reagents to form intermediate compounds.
Formation of the Pyrrolidinyl Ring: The intermediate compounds undergo cyclization to form the pyrrolidinyl ring structure.
Vinylation: The final step involves the addition of a vinyl group to the pyrrolidinyl ring.
Analyse Chemischer Reaktionen
4-Oxo-6-(2-oxo-5-vinylpyrrolidin-1-yl)hexanoic Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
4-Oxo-6-(2-oxo-5-vinylpyrrolidin-1-yl)hexanoic Acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of bivalent ligands for D2/D3 dopamine receptors.
Biology: The compound is involved in the preparation of antimicrobial pyrrolo-isoquinolinones.
Medicine: It is studied as an impurity in the drug Vigabatrin, which is used to treat epilepsy.
Industry: The compound’s unique structure makes it useful in various industrial applications, including the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 4-Oxo-6-(2-oxo-5-vinylpyrrolidin-1-yl)hexanoic Acid involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain receptors and enzymes, modulating their activity. The exact molecular targets and pathways involved are still under investigation, but it is known to affect neurotransmitter systems and cellular processes.
Vergleich Mit ähnlichen Verbindungen
4-Oxo-6-(2-oxo-5-vinylpyrrolidin-1-yl)hexanoic Acid is unique compared to other similar compounds due to its specific structure and functional groups. Similar compounds include:
Vigabatrin: A drug used to treat epilepsy, which shares structural similarities with the compound.
Pyrrolidinyl Derivatives: Compounds with similar pyrrolidinyl ring structures but different functional groups.
Vinyl-Substituted Compounds: Compounds with vinyl groups attached to different core structures.
The uniqueness of this compound lies in its combination of the pyrrolidinyl ring and vinyl group, which imparts specific chemical and biological properties.
Eigenschaften
CAS-Nummer |
2512190-67-7 |
|---|---|
Molekularformel |
C12H17NO4 |
Molekulargewicht |
239.27 g/mol |
IUPAC-Name |
6-(2-ethenyl-5-oxopyrrolidin-1-yl)-4-oxohexanoic acid |
InChI |
InChI=1S/C12H17NO4/c1-2-9-3-5-11(15)13(9)8-7-10(14)4-6-12(16)17/h2,9H,1,3-8H2,(H,16,17) |
InChI-Schlüssel |
HJZHGIXQBNKRFN-UHFFFAOYSA-N |
Kanonische SMILES |
C=CC1CCC(=O)N1CCC(=O)CCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


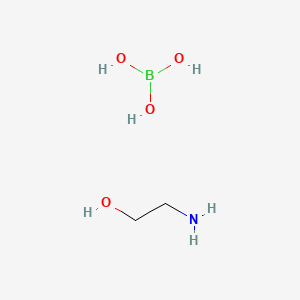
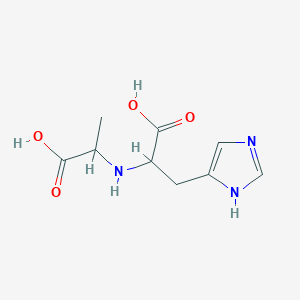
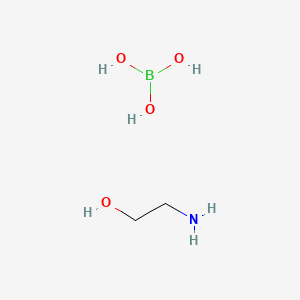
![lithium;[1-hexadecoxy-3-(2,2,2-trifluoroethoxy)propan-2-yl] hydroxymethyl phosphate](/img/structure/B12298200.png)
![2-[[3,5-dichloro-4-[(2,4-diamino-7-oxo-8H-pteridin-6-yl)methyl-methylamino]benzoyl]amino]pentanedioic acid](/img/structure/B12298202.png)
![N-[(S)-(2-diphenylphosphanyl-4,5-dimethoxyphenyl)-(4-methoxyphenyl)methyl]-2-methylpropane-2-sulfinamide](/img/structure/B12298207.png)
![N-[(1S)-1-[2-[tert-butyl(diphenyl)silyl]oxyphenyl]-2-diphenylphosphanylethyl]-2-methylpropane-2-sulfinamide](/img/structure/B12298213.png)

![2-[[2-chloro-3-(2-methylpyridin-3-yl)-1-benzothiophen-5-yl]carbamoylamino]-N-[3-[methyl-[1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-3-yl]amino]propyl]acetamide](/img/structure/B12298221.png)
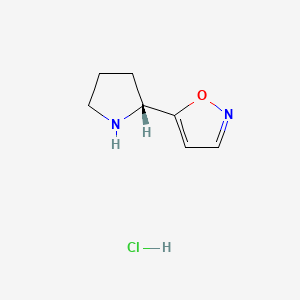


![N-[(1S)-2-diphenylphosphanyl-1-[2-[2,6-di(propan-2-yl)phenyl]phenyl]ethyl]-2-methylpropane-2-sulfinamide](/img/structure/B12298242.png)

